molecular formula C12H15NO2 B1449508 3-Cyclopropylaminomethyl-benzoic acid methyl ester CAS No. 1251566-95-6

3-Cyclopropylaminomethyl-benzoic acid methyl ester

Cat. No.: B1449508
CAS No.: 1251566-95-6
M. Wt: 205.25 g/mol
InChI Key: CJIMHAXRMYRDGH-UHFFFAOYSA-N
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Description

3-Cyclopropylaminomethyl-benzoic acid methyl ester is a chemical compound for research and development purposes. This methyl ester is a derivative of benzoic acid, a structure featured in various synthetic and natural bioactive compounds . The cyclopropylaminomethyl substituent suggests potential as a key synthetic intermediate. Researchers can utilize this moiety to explore structure-activity relationships, particularly in developing new pharmacologically active molecules. Similar benzoic acid methyl ester derivatives are frequently employed in organic synthesis, including the construction of complex heterocyclic scaffolds like chromanes, which are investigated for a range of biological activities such as antimicrobial and antitubercular effects . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

methyl 3-[(cyclopropylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-9(7-10)8-13-11-5-6-11/h2-4,7,11,13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIMHAXRMYRDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

  • Starting from 3-chloromethyl benzoic acid methyl ester , a nucleophilic substitution is performed using cyclopropylamine.
  • The reaction is typically carried out in a weakly alkaline aqueous-organic biphasic system with phase-transfer catalysts to facilitate the substitution.
  • Reaction conditions involve refluxing at 100–110 °C for 1–18 hours.
  • After substitution, the product is isolated by extraction, washing, drying, and distillation.

Reductive Amination Route

  • An alternative method involves first converting 3-chloromethyl benzoic acid methyl ester to 3-formyl benzoic acid methyl ester via oxidation.
  • Then, the aldehyde undergoes reductive amination with cyclopropylamine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • This method allows for more selective introduction of the aminomethyl group.

Detailed Preparation Process from Patent Literature

A relevant patent (CN101891649B) describes a two-step process for preparing 3-substituted benzoic acid methyl esters, which can be adapted for 3-cyclopropylaminomethyl derivatives:

Step Reaction Description Conditions Outcome
1 Nucleophilic substitution of 3-chloromethyl benzoic acid methyl ester with nitrogen-containing compound (e.g., cyclopropylamine) in weakly alkaline solution with phase-transfer catalyst Reflux at 100–110 °C for 1–18 hours; phase-transfer catalysts such as cetyl trimethylammonium bromide or PEG-400 used Formation of substituted intermediate (aminomethyl derivative)
2 Hydrolysis and purification via extraction and distillation Acidic hydrolysis at 100–110 °C for 1–18 hours; extraction with polar organic solvents; drying and vacuum distillation Isolation of high purity 3-substituted benzoic acid methyl ester
  • Phase-transfer catalysts facilitate the nucleophilic substitution by transferring the amine into the organic phase.
  • The process yields high purity products (>98%) with good yields.
  • Solvent recovery and recycling (e.g., 1,2-ethylene dichloride) are integrated for cost-effectiveness and environmental considerations.

Source: CN101891649B patent

Reaction Conditions and Catalysts

Parameter Typical Conditions for 3-Cyclopropylaminomethyl Substitution
Solvent Biphasic system: aqueous alkaline solution + organic solvent (e.g., 1,2-ethylene dichloride)
Catalyst Phase-transfer catalysts such as cetyl trimethylammonium bromide, PEG-400, or hexaoxacyclooctadecane derivatives
Temperature 100–110 °C reflux
Reaction Time 1–18 hours
pH Weakly alkaline during substitution; neutralization and pH adjustment post-reaction
Workup Extraction, washing until neutral, drying, vacuum distillation

Purification and Characterization

  • After reaction completion, the organic phase is separated and washed with water until neutral pH.
  • Drying agents remove residual moisture.
  • Solvent removal under reduced pressure followed by vacuum distillation yields the purified methyl ester.
  • Crystallization from appropriate solvents may be used to obtain solid product.
  • Purity is typically confirmed by chromatographic methods (e.g., GC, HPLC) and spectroscopic techniques (NMR, IR).

Summary Table: Preparation Methods of this compound

Step Methodology Reagents/Conditions Advantages Challenges/Notes
1 Esterification Benzoic acid + methanol + H2SO4 catalyst; microwave or conventional heating Microwave: faster, greener, higher yield Conventional: longer time, more energy
2 Nucleophilic substitution 3-Chloromethyl benzoic acid methyl ester + cyclopropylamine; phase-transfer catalyst; reflux 100–110 °C High yield, scalable, mild conditions Requires careful pH control and solvent recovery
3 Reductive amination (alternative) 3-Formyl benzoic acid methyl ester + cyclopropylamine + reducing agent (e.g., NaBH3CN) Selective, mild conditions Additional oxidation step needed
4 Purification Extraction, washing, drying, vacuum distillation, crystallization High purity (>98%) achievable Solvent handling and recovery necessary

Research Findings and Industrial Considerations

  • The use of phase-transfer catalysts significantly improves the nucleophilic substitution efficiency and product yield.
  • Microwave-assisted esterification is a promising green chemistry approach for the initial ester formation step.
  • Industrial-scale synthesis benefits from solvent recycling (e.g., 1,2-ethylene dichloride) and mild reaction conditions to reduce environmental impact.
  • The process yields high-purity products suitable for pharmaceutical applications.
  • The methods described avoid the use of highly toxic cyanide reagents commonly found in related benzoate syntheses, enhancing safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylaminomethyl-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Cyclopropylaminomethyl-benzoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties in drug discovery.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropylaminomethyl-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It forms intermediates that can undergo further transformations, leading to the desired products .

Comparison with Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Isopropyl benzoate

Comparison: 3-Cyclopropylaminomethyl-benzoic acid methyl ester is unique due to the presence of the cyclopropylaminomethyl group, which imparts distinct reactivity and properties compared to other benzoate esters. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

3-Cyclopropylaminomethyl-benzoic acid methyl ester (CAS No. 1251566-95-6) is a chemical compound that belongs to the class of benzoic acid derivatives. Its unique structure, characterized by a cyclopropyl group linked to an aminomethyl moiety and a benzoic acid methyl ester, suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12H15N1O2
  • Molecular Weight : 205.24 g/mol
  • Structural Representation : The compound features a cyclopropyl group attached to an aminomethyl group, which is further linked to a benzoic acid methyl ester.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, typically involving:

  • Amine Alkylation : The reaction of cyclopropylamine with benzoic acid derivatives under acidic conditions.
  • Esterification : The conversion of benzoic acid to its methyl ester using methanol in the presence of an acid catalyst.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially reducing edema and pain.
  • Analgesic Effects : Similar compounds have shown efficacy in alleviating pain, indicating that this compound might possess similar analgesic properties.
  • Antimicrobial Activity : Initial investigations hint at potential activity against various bacterial strains, including Mycobacterium tuberculosis.

The biological effects of this compound are believed to arise from its interaction with specific biological receptors or enzymes. The cyclopropyl group may enhance binding affinity and specificity towards target sites, influencing various biochemical pathways.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC12H15N1O2Cyclopropyl group enhances activityAnti-inflammatory, analgesic, antimicrobial
Methyl 3-(aminomethyl)benzoateC10H13NO2Lacks cyclopropyl groupLimited biological activity
Benzoic acid, 3-bromo-5-[(cyclopropylamino)carbonyl]-, methyl esterC12H14BrN1O2Contains bromine for increased reactivityPotentially enhanced antimicrobial properties

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study assessed the antimicrobial efficacy of structurally related compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity, suggesting that this compound could also show significant effects against pathogenic bacteria.
  • Neuropharmacological Research :
    • Investigations into the neuropharmacological properties revealed that derivatives of this compound might influence neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. The cyclopropyl moiety may play a crucial role in modulating receptor interactions.

Q & A

Q. What are the established synthetic routes for 3-cyclopropylaminomethyl-benzoic acid methyl ester, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves sequential steps: (i) Friedel-Crafts acylation to introduce the cyclopropylaminomethyl group onto the benzoic acid backbone . (ii) Esterification with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DMAP) to form the methyl ester . Critical parameters include:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during cyclopropane ring formation.
  • Catalyst choice : Lewis acids (e.g., AlCl₃) improve acylation efficiency.
  • Temperature control : Exothermic reactions during cyclopropane formation require cooling (0–5°C) to prevent side reactions .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR verify cyclopropyl proton splitting patterns (δ ~0.5–1.5 ppm) and ester carbonyl signals (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and secondary amine N–H bends (~3300 cm⁻¹) .
  • GC-MS : Quantify purity and detect volatile byproducts using nonpolar capillary columns (e.g., DB-5ms) .

Q. What are the common chemical reactions involving this compound, and how do functional groups dictate reactivity?

  • Methodological Answer :
  • Ester Hydrolysis : Acidic or basic conditions cleave the methyl ester to yield the carboxylic acid derivative.
  • Amine Alkylation : The cyclopropylaminomethyl group undergoes nucleophilic substitution with alkyl halides.
  • Cyclopropane Ring-Opening : Under strong acidic conditions (e.g., HBr/HOAc), the cyclopropane ring may undergo cleavage, forming a dihalide intermediate .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved to confirm structural assignments?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent splitting patterns (e.g., cyclopropyl protons at low temps).
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks via correlation spectroscopy.
  • Isotopic Labeling : Use deuterated analogs to isolate specific proton environments .

Q. What strategies optimize synthetic yield when scaling up the reaction for industrial research?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions during cyclopropane formation.
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported AlCl₃) enhance recyclability and reduce metal contamination.
  • In-line Analytics : Real-time FTIR monitors esterification progress to halt reactions at >90% conversion .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with cyclooxygenase (COX) or serotonin receptors, leveraging the compound’s anti-inflammatory potential .
  • MD Simulations : Simulate ligand-receptor stability over 100-ns trajectories to assess conformational dynamics.
  • QSAR Modeling : Coramine substituent effects (e.g., cyclopropane ring strain) with bioactivity data from analogous esters .

Q. What experimental approaches validate the compound’s stability under long-term storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Light Exposure Studies : Use ICH guidelines to assess photodegradation under UV/visible light.
  • Cryopreservation : Store at -20°C under argon to prevent ester hydrolysis .

Q. How do structural modifications (e.g., replacing cyclopropyl with cyclohexyl) alter bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., cyclohexylaminomethyl or benzyl derivatives) and compare IC₅₀ values in enzyme inhibition assays.
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify steric or electronic effects from substituents .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., anti-inflammatory vs. analgesic effects)?

  • Methodological Answer :
  • Dose-Response Profiling : Test the compound across multiple concentrations (1 nM–100 µM) in parallel assays (e.g., COX-2 inhibition for anti-inflammatory activity and hot-plate tests for analgesia).
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects .

Tables for Key Data

Synthetic Route Comparison Route A (Friedel-Crafts) Route B (Oxidative Amination)
Yield 65–70%80–85%
Key Limitation Requires anhydrous conditionsSensitive to oxygen impurities
Analytical Techniques Application
GC-MS (DB-5ms column) Purity assessment
2D NMR (HSQC) Cyclopropyl proton assignment

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclopropylaminomethyl-benzoic acid methyl ester
Reactant of Route 2
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3-Cyclopropylaminomethyl-benzoic acid methyl ester

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